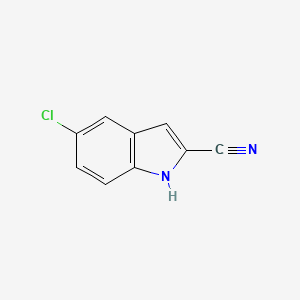

5-Chloro-1H-indole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIGJLWKPLXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374452-17-1 | |

| Record name | 5-chloro-1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 5 Chloro 1h Indole 2 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. For derivatives of 5-chloro-1H-indole, these calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. bohrium.comresearchgate.net For instance, studies on related 5-chloro-indole derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular structures and predict vibrational spectra (FT-IR and Raman). bohrium.comresearchgate.net

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial as they determine the molecule's reactivity and ability to interact with other species. The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org Mulliken atomic charge calculations help in understanding the distribution of electron density within the molecule, identifying potential sites for electrophilic and nucleophilic attack. lupinepublishers.com These theoretical calculations are often validated by comparing the predicted spectral data with experimental results from techniques like NMR, FT-IR, and UV-Visible spectroscopy. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of 5-Chloro-1H-indole-2-carbonitrile and its derivatives. These methods can simulate the movement of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules or biological macromolecules. molaid.comdntb.gov.ua

Molecular dynamics simulations have been used to study the stability of ligand-protein complexes involving indole (B1671886) derivatives. nih.gov These simulations can reveal how the ligand binds to the active site of a protein and whether this binding is stable over a simulated period. This information is valuable for understanding the mechanism of action of potential drug candidates. nih.gov For example, simulations can help to confirm that a ligand remains stably bound within the binding pocket of its target protein. nih.gov

In Silico Prediction of Physico-Chemical Parameters (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Descriptors)

In the early stages of drug discovery, the in silico prediction of physico-chemical properties is essential for evaluating the "drug-likeness" of a compound. rsc.org Several key descriptors are commonly calculated:

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. researchgate.netmdpi.com

LogP: The logarithm of the partition coefficient between octanol (B41247) and water (LogP) is a measure of a molecule's lipophilicity. LogP values are important for absorption, distribution, metabolism, and excretion (ADME) properties. According to Lipinski's "Rule of Five," a LogP value of less than 5 is desirable for oral drug candidates. researchgate.netmdpi.com

Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and binding affinity to biological targets. Lipinski's rules suggest that a drug candidate should have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. researchgate.net

These parameters are often calculated using web-based tools and software packages that employ various computational models. rsc.orgmdpi.com

Table 1: Predicted Physico-Chemical Properties of this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 176.60 biosynth.com | - | - | - | - |

| (E)-5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | - | - | - | - | - |

| 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | - | - | - | - | - |

| Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | - | - | - | - | - |

Data for the parent compound and its derivatives can be populated from computational studies.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target. mdpi.comresearchgate.net

For derivatives of 5-chloro-indole, docking studies have been performed to investigate their binding modes within the active sites of various enzymes, such as EGFR (Epidermal Growth Factor Receptor) and BRAF kinases. mdpi.comresearchgate.net The results of these studies are often expressed as a docking score, which estimates the binding affinity, and are visualized to identify key interactions like hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues. mdpi.comnih.gov The validation of a docking protocol is often achieved by redocking a known co-crystallized ligand and comparing the predicted pose with the experimental one. mdpi.com

Computational Assessment of Pharmacokinetic Profiles (excluding specific ADME parameters)

The assessment often involves evaluating compliance with established "rules of thumb" for drug-likeness, such as Lipinski's Rule of Five. researchgate.net By analyzing parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, researchers can make a preliminary judgment about a compound's potential to be developed into an orally administered drug. rsc.orgijcrt.org Studies on derivatives of 5-chloro-indole have indicated that these compounds can possess favorable pharmacokinetic profiles, suggesting they are good candidates for further investigation. researchgate.nettandfonline.com

Academic Research Applications and Functional Explorations of 5 Chloro 1h Indole 2 Carbonitrile Derivatives

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry

5-Chloro-1H-indole-2-carbonitrile and its derivatives are recognized as valuable scaffolds in medicinal chemistry due to their versatile nature as synthetic intermediates. ontosight.airesearchgate.netrsc.org The indole (B1671886) core is a privileged structure in many biologically active molecules, and the strategic placement of a chloro group at the 5-position and a carbonitrile at the 2-position provides reactive handles for further chemical modifications, enabling the construction of diverse and complex molecular architectures. ontosight.airsc.orgmdpi.com

Building Block for Complex Bioactive Molecules

The indole ring system is a fundamental component of numerous natural products and pharmaceutical agents. ontosight.airsc.orgrug.nl Derivatives of this compound serve as crucial starting materials for the synthesis of more intricate bioactive molecules. For instance, the nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to amines, opening avenues for a wide range of chemical transformations. ontosight.ai These transformations allow for the introduction of various functional groups and side chains, which is a key strategy in the development of new therapeutic agents. Research has demonstrated the use of related 5-chloro-indole structures in the synthesis of compounds with potential anticancer and antimicrobial properties. mdpi.comtandfonline.com

Precursor in Pharmaceutical Development Research

In the realm of pharmaceutical development, this compound derivatives are instrumental as precursors for compounds targeting a variety of biological targets. The indole scaffold is present in numerous approved drugs, highlighting its importance in drug design. mdpi.com The specific substitution pattern of this compound makes it a particularly interesting starting point for creating libraries of compounds for high-throughput screening. For example, derivatives of 5-chloro-indole-2-carboxamide have been synthesized and evaluated as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), demonstrating their potential in the development of hypoglycemic agents. nih.gov Furthermore, the synthesis of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives has been explored for their potential as inhibitors of EGFRT790M/BRAFV600E pathways in cancer therapy. mdpi.com

Investigations in Receptor Modulator Design and Pharmacology

A significant area of research for this compound derivatives lies in their application as modulators of receptor function, with a particular focus on the Cannabinoid Receptor 1 (CB1). nih.govnih.gov

Exploration of Interactions with Serotonin (B10506) Receptors and Neurotransmitter Systems

Derivatives of 5-chloro-1H-indole have been investigated for their interactions with serotonin (5-HT) receptors. Specifically, 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor. nih.gov Studies using HEK293 cells expressing the human 5-HT₃A receptor demonstrated that 5-chloroindole potentiates responses induced by the natural agonist 5-HT and various partial agonists. nih.gov This potentiation effect was also observed at the native mouse 5-HT₃ receptor. nih.gov Radioligand binding studies have shown that 5-chloroindole can cause a small increase in the binding affinity of 5-HT to the human 5-HT₃A receptor. nih.gov Furthermore, it has the ability to reactivate 5-HT₃ receptors that have been desensitized. nih.gov This modulatory activity appears to be selective, as 5-chloroindole did not affect human nicotinic α7 receptor responses. nih.gov The discovery of 5-chloroindole as a potent and selective PAM for the 5-HT₃ receptor provides a valuable tool for studying the molecular mechanisms of allosteric modulation of this receptor and may aid in the development of new therapeutic agents targeting it. nih.gov

Other research has focused on synthesizing indole derivatives with affinities for various serotonin receptor subtypes. For instance, a class of imidazolyl-substituted indole derivatives has been developed that act as potent and selective agonists of the 5-HT₇ serotonin receptor. google.com These compounds are noted for their high affinity and selectivity, representing a novel class of low-basicity 5-HT₇ receptor agonists. google.com Additionally, N-arylsulfonyl-3-substituted indoles have been synthesized and found to possess high affinity for 5-HT₁D serotonin receptors, suggesting their potential use in conditions related to serotonin receptor dysfunction. google.com The core structure of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key intermediate in the synthesis of Vilazodone, a known selective serotonin reuptake inhibitor (SSRI) and partial 5-HT₁ₐ agonist.

Enzyme Inhibition Studies of Derived Compounds

Derivatives of this compound have emerged as a significant area of research in the development of anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. The indole scaffold is a well-established structure in many anticancer drugs. mdpi.comnih.gov

Several studies have reported the synthesis of 5-chloro-indole derivatives and their evaluation as inhibitors of wild-type EGFR (EGFR^WT^). A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed, with compounds 5d , 5f , and 5g showing notable inhibitory activity against EGFR^WT^, with IC₅₀ values ranging from 68 to 85 nM. nih.govtandfonline.com Specifically, compounds 5f and 5g were identified as potent EGFR^WT^ inhibitors and potential antiproliferative candidates. nih.gov Another study on 5-chloro-indole-2-carboxylate derivatives found that compound 3e was a potent inhibitor of EGFR, with an IC₅₀ value of 68 nM, making it 1.2-fold more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). mdpi.comresearchgate.net Furthermore, a series of indole-2-carboxamides were synthesized, and compound Va demonstrated the highest inhibitory activity against EGFR with an IC₅₀ value of 71 ± 06 nM, which is also higher than erlotinib. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against Wild-Type EGFR

| Compound | IC₅₀ (nM) against EGFR^WT^ | Reference |

|---|---|---|

| 3e | 68 | mdpi.comresearchgate.net |

| 5d | 68-85 | nih.govtandfonline.com |

| 5f | 68-85 | nih.govtandfonline.com |

| 5g | 68-85 | nih.govtandfonline.com |

| Va | 71 ± 06 | nih.gov |

| Erlotinib (Reference) | 80 | mdpi.comnih.govnih.govtandfonline.comresearchgate.net |

The emergence of resistance mutations, such as T790M in EGFR, is a significant challenge in cancer therapy. Research has focused on developing 5-chloro-indole derivatives that can effectively inhibit these mutant forms of the enzyme. In one study, compounds 3b and 3e , derived from 5-chloro-indole-2-carboxylate, exhibited excellent inhibitory activity against EGFR^T790M^ with IC₅₀ values of 8.6 ± 2 nM and 9.2 ± 2 nM, respectively. mdpi.com These values are comparable to the potent inhibitor osimertinib (B560133) (IC₅₀ = 8 ± 2 nM). mdpi.com Notably, these compounds displayed an 8-fold selectivity for EGFR^T790M^ over wild-type EGFR. mdpi.comresearchgate.net

Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives 5f and 5g were found to have potent inhibitory activity against EGFR^T790M^, with IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, which are also comparable to osimertinib. researchgate.net

Table 2: Inhibitory Activity of this compound Derivatives against Mutant EGFR^T790M^

| Compound | IC₅₀ (nM) against EGFR^T790M^ | Reference |

|---|---|---|

| 3b | 8.6 ± 2 | mdpi.com |

| 3e | 9.2 ± 2 | mdpi.com |

| 5f | 9.5 ± 2 | researchgate.net |

| 5g | 11.9 ± 3 | researchgate.net |

| Osimertinib (Reference) | 8 ± 2 | mdpi.comresearchgate.net |

The BRAF^V600E^ mutation is another critical driver in several cancers. Some 5-chloro-indole derivatives have been investigated as dual inhibitors of both EGFR and BRAF pathways. A study on 5-chloro-indole-2-carboxylate derivatives revealed that compounds 3a–e demonstrated higher anti-BRAF^V600E^ activity than erlotinib, although they were less potent than vemurafenib. mdpi.comresearchgate.net Compound 3e was the most potent in this series. mdpi.comresearchgate.net Another set of indole-2-carboxamide derivatives, Va , Ve , Vf , Vg , and Vh , were also tested for BRAF^V600E^ inhibitory activity, showing IC₅₀ values ranging from 77 nM to 107 nM. nih.gov

Inducing apoptosis (programmed cell death) in cancer cells is a key mechanism of many anticancer drugs. Derivatives of 5-chloro-1H-indole have been shown to modulate apoptotic pathways. For instance, compounds 5f and 5g from the 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide series demonstrated excellent overexpression of caspase-3, with levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively. researchgate.net These levels were higher than that induced by the reference compound staurosporine (B1682477) (503.2 ± 4.0 pg/mL). researchgate.net These compounds also increased the levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. researchgate.net

In a separate study, a novel series of indole-2-carboxamide derivatives were synthesized and evaluated for their apoptotic activity. nih.gov The most potent compounds induced apoptosis, as evidenced by their effects on apoptotic markers such as caspases 3, 8, and 9, cytochrome C, Bax, Bcl-2, and p53. nih.gov Specifically, compounds 5d , 5e , and 5h significantly increased cytochrome C levels in MCF-7 human breast cancer cells. nih.gov The aberrant regulation of caspase activation is a critical factor in preventing cancer cell death, and the overexpression of the anti-apoptotic protein Bcl-2 is linked to various cancers. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Research into Anti-parasitic Activities

The global health impact of parasitic diseases, such as Chagas disease, necessitates the discovery of new and effective treatments. nih.gov Current therapies often have significant limitations, including partial efficacy and severe side effects, driving the search for novel chemical entities with anti-parasitic properties. nih.govmdpi.com

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease endemic to the Americas. nih.gov Phenotypic screening of compound libraries has identified indole-containing molecules as active against the intracellular amastigote form of T. cruzi. nih.gov

Research has focused on the optimization of substituted indole series to improve potency and metabolic stability. dndi.org Initial hit compounds from high-content screening demonstrated moderate in vitro potency and good selectivity against the parasite versus host cells. nih.gov For instance, a series of substituted indoles were identified through phenotypic screening against T. cruzi, leading to lead compounds that, while showing some in vivo activity, had limited plasma exposure. nih.govdndi.org Despite medicinal chemistry efforts to enhance metabolic stability and solubility, significant improvements in both exposure and potency were not achieved. dndi.org Nevertheless, the indole scaffold remains a promising starting point for the development of new anti-Chagas agents. nih.gov

| Compound Type | Target Organism | Activity Metric | Result |

| Substituted Indoles | Trypanosoma cruzi (intracellular amastigotes) | pEC50 | > 5.5 (for a good hit) |

| Benznidazole | Trypanosoma cruzi (trypomastigotes) | IC50 | 18.71 ± 4.58 µM |

This table presents data on the anti-parasitic activity of indole derivatives and a reference drug.

Studies on Anti-proliferative Effects of Indole Derivatives

The indole structure is a well-recognized pharmacophore in the design of anticancer agents, with numerous derivatives reported to possess potent anti-proliferative activity. mdpi.comnih.gov Research has particularly focused on their ability to inhibit protein kinases, such as EGFR (epidermal growth factor receptor) and BRAF, which are often over-activated in various malignancies. mdpi.commdpi.com

A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com Many of these compounds exhibited significant anti-proliferative activity, with GI50 values in the nanomolar range. For example, the m-piperidinyl derivative 3e was found to be a potent inhibitor of EGFR, being 1.2-fold more potent than the reference drug erlotinib. mdpi.com Similarly, a set of indole-2-carboxamide derivatives demonstrated promising anti-proliferative activity against four human cancer cell lines, with GI50 values ranging from 26 nM to 86 nM. nih.govmdpi.com Compound Va from this series showed higher inhibitory activity against EGFR than erlotinib. nih.govmdpi.com

Further studies have shown that the substitution pattern on the indole ring significantly influences activity. For instance, replacing a chlorine atom with a bromine atom on one derivative resulted in a notable decrease in anti-proliferative activity, suggesting that the chloro-substitution is preferred for this action. nih.gov Some indole-aryl amide derivatives have also been investigated, with compound 5 showing noteworthy selective cytotoxicity towards the HT29 colon cancer cell line, inducing cell cycle arrest and apoptosis. unibo.it

| Compound Series | Cancer Cell Lines | Activity Metric | GI50 Range |

| 5-chloro-indole-2-carboxylates (3a-e), pyrrolo[3,4-b]indol-3-ones (5a-c) | Various | GI50 | 29 nM to 78 nM |

| Indole-2-carboxamides (Va-i) | Four human cancer cell lines | GI50 | 26 nM to 86 nM |

| Compound | Target | Activity Metric | Result |

| Derivative 3e | EGFR | IC50 | 68 nM |

| Erlotinib (Reference) | EGFR | IC50 | 80 nM |

| Derivative Va | EGFR | IC50 | 71 ± 0.6 nM |

These tables summarize the anti-proliferative activities of various this compound derivatives.

Exploration of Antimicrobial Properties of Indole Derivatives

The emergence of drug-resistant microbial strains presents a major global health challenge, driving the search for new antimicrobial agents. Indole derivatives have been extensively investigated for their potential antibacterial and antifungal properties. turkjps.orgnih.gov

Derivatives of 5-chloro-indole have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, 5,5′-chloro derivatives of bisindoles showed noteworthy action against MRSA. nih.gov In another study, novel indolyl-pyrimidines were synthesized from 3-chloro-1H-indole-2-carbaldehyde, and many of the resulting compounds showed remarkable antibacterial properties against Gram-positive bacteria. sci-hub.se Specifically, compound 2 (4-(3-chloro-1H-indol-2-yl)-2-thioxo-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) and compound 4 (3-amino-7-(3-chloro-1H-indol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile) displayed the highest activity. sci-hub.se

Furthermore, a series of 3-alkylidene-2-indolone derivatives were synthesized, with several compounds exhibiting high antibacterial activity. mdpi.com Compounds 10f , 10g , and 10h from this series showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains, including MRSA, which was equivalent to the activity of the control drug gatifloxacin. mdpi.com

| Compound | Bacterial Strain | Activity Metric | Result |

| 10f, 10g, 10h | S. aureus ATCC 6538, 4220; MRSA ATCC 43300 | MIC | 0.5 µg/mL |

| Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis | MIC | 3.125-50 µg/mL |

This table highlights the antibacterial activity of specific indole derivatives against Gram-positive bacteria.

Indole derivatives have also been explored for their antifungal potential, particularly against opportunistic pathogens like Candida albicans. turkjps.orgnih.gov New indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties were synthesized and tested against various microbial strains, including C. albicans. turkjps.org These compounds demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL. nih.gov

In a different study, a series of novel indole and indoline (B122111) derivatives were designed and evaluated for their in vitro antifungal activity against C. albicans, showing good effects, even against azole-resistant strains. nih.gov Further mechanistic studies revealed that one of the compounds could inhibit biofilm formation and hyphal growth in C. albicans. nih.gov Another study reported that a 3-alkylidene-2-indolone derivative, compound 10d , exhibited fungicidal activity against Candida albicans. mdpi.com

| Compound/Derivative Type | Fungal Pathogen | Activity Metric | Result |

| Indole-triazole/thiadiazole derivatives | Candida albicans, Candida krusei | MIC | 3.125-50 µg/mL |

| Indolizine-1-carbonitrile derivative 5b | Candida species | MIC Range | 8–32 µg/mL |

| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | - | Good antifungal activity |

This table presents the antifungal activity of various indole derivatives against Candida species.

Research into Other Biologically Relevant Activities of Indole Analogues

Beyond the applications detailed above, the versatile indole scaffold is a cornerstone in the discovery of new drug candidates for a multitude of therapeutic areas. nih.gov The inherent biological significance of this heterocyclic system has prompted extensive research into its derivatives for various other pharmacological activities.

Studies have reported on indole derivatives as antagonists for adrenergic receptors, which are involved in regulating physiological processes such as blood pressure. nih.gov Additionally, indole-based compounds have been investigated as inhibitors of enzymes crucial to disease pathways. For example, some derivatives have been designed and synthesized to act as dual inhibitors of EGFR and VEGFR-2, a receptor tyrosine kinase involved in tumor angiogenesis. nih.gov The broad and potent biological activities exhibited by indole skeletons confirm their status as a privileged structure in medicinal chemistry and pharmacological research. nih.gov

Antioxidant Properties

The antioxidant potential of 5-chloro-indole derivatives has been a subject of significant research interest. These compounds have been investigated for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous pathological conditions.

One notable study focused on the synthesis and antioxidant evaluation of indolyl-pyrano[2,3-c]pyrazol-5-carbonitrile derivatives. Among the synthesized compounds, 6-Amino 4-(5-chloro-2-phenyl indolin-3-yl)-3,4-dihydro-3-methylpyrano[2,3-c]pyrazol-5-carbonitrile (Compound 4a) demonstrated significant radical scavenging activity (RSA) in the 1,1-diphenyl-2-picryl hydrazyl (DPPH) assay. derpharmachemica.com The study highlighted that the presence of the chlorine atom on the indole ring contributes favorably to the antioxidant capacity. derpharmachemica.com This compound exhibited an RSA of 89.58% at a concentration of 100 μg/mL, indicating its potent ability to donate a hydrogen atom or an electron to stabilize the DPPH radical. derpharmachemica.com The study also assessed the ferric ions (Fe³⁺) reducing antioxidant power (FRAP) of these derivatives. derpharmachemica.com

Another area of investigation involves indole-2-carboxamide derivatives. Research has shown that certain substitutions on the indole-2-carboxamide scaffold can lead to potent antioxidant effects. For instance, compounds such as N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide and N-(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-indole-2-carboxamide have displayed strong inhibitory effects on both superoxide (B77818) anion and lipid peroxidation. tandfonline.com While not direct derivatives of the 2-carbonitrile parent, these findings on related 5-chloro-indole structures underscore the importance of the chloro-substitution in designing novel antioxidants.

Furthermore, studies on indole-hydrazone derivatives have provided insights into the structure-activity relationships governing their antioxidant potential. The antioxidant activity in these compounds is often linked to the number and position of hydroxyl groups on the arylidene moiety attached to the indole core. unica.it Research into various N-substituted indole-2-carboxylic acid analogues has also identified derivatives with promising antioxidant capabilities. researchgate.net

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 6-Amino 4-(5-chloro-2-phenyl indolin-3-yl)-3,4-dihydro-3-methylpyrano[2,3-c]pyrazol-5-carbonitrile | DPPH Radical Scavenging | 89.58% scavenging at 100 µg/mL | derpharmachemica.com |

| N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide | Superoxide Anion & Lipid Peroxidation Inhibition | Potent inhibitor | tandfonline.com |

| N-(4-chlorophenyl)-1-(4-fluorobenzyl)-1H-indole-2-carboxamide | Superoxide Anion & Lipid Peroxidation Inhibition | Potent inhibitor | tandfonline.com |

Anti-inflammatory Properties

Derivatives of the 5-chloro-indole framework have also been extensively evaluated for their anti-inflammatory properties. Inflammation is a complex biological response, and the inhibition of key inflammatory mediators is a crucial therapeutic strategy.

Research into fused pyrrole (B145914) derivatives, which include indole structures, has identified compounds with promising in vivo anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and ibuprofen. semanticscholar.org The mechanism of action for many anti-inflammatory indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govacs.org

A study on 4-indolyl-2-arylaminopyrimidine derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines. Specifically, these compounds were evaluated for their inhibitory effects on the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) in human bronchial epithelial cells stimulated with lipopolysaccharide (LPS). nih.gov Several of the synthesized derivatives exhibited superior anti-inflammatory activity compared to indomethacin at the same concentration. nih.gov

In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. These compounds were found to inhibit the release of nitric oxide (NO), IL-6, and tumor necrosis factor-alpha (TNF-α) from LPS-stimulated RAW264.7 macrophage cells. rsc.orgrsc.org This highlights the potential of hybrid molecules incorporating the 5-chloro-indole scaffold to modulate inflammatory pathways. The design of pyrimidine-5-carbonitrile hybrids has also been explored for developing selective COX-2 inhibitors. researchgate.net

| Compound Class | Assay/Target | Observed Effect | Reference |

|---|---|---|---|

| 4-Indolyl-2-arylaminopyrimidine derivatives | Inhibition of IL-6 and IL-8 release in LPS-induced HBE cells | Several compounds showed better activity than indomethacin | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α release in LPS-stimulated RAW264.7 cells | Effective inhibition of pro-inflammatory cytokine release | rsc.orgrsc.org |

| Fused pyrrole derivatives | In vivo anti-inflammatory models | Activity equivalent to indomethacin and ibuprofen | semanticscholar.org |

| General Indole derivatives | Cyclooxygenase (COX-2) inhibition | Identified as a key mechanism of action | nih.govacs.org |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a well-established field, yet there is a continuous drive to develop more efficient, cost-effective, and environmentally benign methods. Classical approaches like the Fischer and Reissert indole syntheses are being modernized. bohrium.comrsc.org A key area of development is the use of flow chemistry, which allows for the rapid, scalable, and safe production of intermediates. For instance, passing an aqueous solution of a nitrile through a column with amorphous manganese dioxide has been developed as a sustainable method for hydration, simplifying product isolation. researchgate.net

Furthermore, alternative strategies for creating the core indole structure from nitroarenes are being explored to improve yields and reduce reaction times and costs. rsc.org These modern approaches focus on minimizing waste and avoiding harsh reagents, aligning with the principles of green chemistry. The development of such methodologies is crucial for the economically viable production of 5-Chloro-1H-indole-2-carbonitrile and its derivatives for extensive research and potential commercialization.

Rational Design of Derivatives for Enhanced Target Selectivity

The this compound core is a privileged scaffold used as a template for designing potent and selective inhibitors of various biological targets. Rational drug design involves strategically modifying the molecule to optimize its interaction with a specific protein or enzyme, thereby enhancing its therapeutic effect and minimizing off-target side effects. ijpsjournal.com

A significant body of research focuses on modifying the related 5-chloro-1H-indole-2-carboxylic acid and its esters to create potent anticancer agents. mdpi.comresearchgate.net For example, new series of 5-chloro-indole-2-carboxylates have been developed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are implicated in several cancers. mdpi.comresearchgate.net By systematically adding different chemical groups, researchers have produced derivatives with high potency. The m-piperidinyl derivative 3e was found to be a more potent EGFR inhibitor than the reference drug erlotinib (B232). researchgate.net Several of these compounds also showed a significant selectivity index for the mutated EGFRT790M protein over the wild-type, a critical feature for developing targeted therapies that overcome drug resistance. mdpi.comresearchgate.net

This design strategy often involves creating libraries of related compounds to establish a clear structure-activity relationship (SAR), which provides vital insights into how specific functional groups influence biological activity. ijpsjournal.com

Table 1: Inhibitory Activity of Selected 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Description | EGFR Inhibition IC₅₀ (nM) | BRAFV600E Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3a | Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | 89 | 110 | mdpi.com |

| 3c | Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | 75 | 98 | mdpi.com |

| 3e | Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | 68 | 85 | mdpi.comresearchgate.net |

| Erlotinib | Reference Drug | 80 | >10,000 | mdpi.comresearchgate.net |

| Vemurafenib | Reference Drug | Not Reported | 31 | mdpi.com |

Advanced Computational Approaches in Drug Discovery and Development

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drug candidates. nih.govfrontiersin.org These in silico methods are extensively applied to the this compound scaffold and its derivatives to predict their behavior and guide synthetic efforts. semanticscholar.org

Molecular docking is a primary computational technique used to simulate the interaction between a ligand (the indole derivative) and its target protein at the atomic level. tandfonline.com Studies on 5-chloro-indole derivatives have used docking to visualize how these compounds fit into the binding sites of kinases like EGFR and BRAF. mdpi.comtandfonline.com These simulations can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues. For example, docking studies revealed that the 5-chloro indole NH group can form important hydrogen bonds with residues like Thr529 in the target's active site. mdpi.com

Beyond predicting binding, computational tools are also used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new molecules. mdpi.comresearchgate.net By calculating parameters like molecular weight, lipophilicity (logP), and polar surface area, researchers can assess the "drug-likeness" of a compound early in the design process, helping to eliminate candidates that are likely to fail later due to poor pharmacokinetic profiles. mdpi.comtandfonline.comresearchgate.net

Table 2: Example of Computational Docking Results for EGFR Inhibitors

| Compound | Target | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 5f | EGFRWT | -9.88 | Favorable binding in the active site | tandfonline.com |

| 5g | EGFRWT | -9.47 | Favorable binding in the active site | tandfonline.com |

| Co-crystallized ligand | EGFRWT | -9.37 | Validation of docking protocol | tandfonline.com |

| Va | BRAFV600E | Not Reported | H-bond with Thr529, proximity to Cys532 | mdpi.com |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While much research on 5-chloro-indole derivatives has focused on kinase inhibition for cancer, emerging studies are exploring entirely new biological targets and therapeutic applications. mdpi.comtandfonline.commdpi.com The structural flexibility of the indole scaffold makes it suitable for interacting with a wide array of proteins. ijpsjournal.com

One novel direction is the development of allosteric modulators. For example, derivatives of 5-chloro-3-ethyl-1H-indole-2-carboxamide have been investigated as allosteric modulators for the cannabinoid CB1 receptor. nih.gov Unlike traditional drugs that block a receptor's active site, allosteric modulators bind to a different site to fine-tune the receptor's activity, which can offer a more nuanced therapeutic effect with fewer side effects. nih.gov

Another emerging strategy is the design of multi-target drugs. Instead of hitting one target with high selectivity, these compounds are designed to engage multiple disease-relevant proteins simultaneously. This approach is particularly promising for complex diseases like cancer, where targeting multiple pathways can be more effective and can help overcome drug resistance. mdpi.com Research into dual EGFR/c-MET inhibitors and other multi-kinase inhibitors based on the 5-chloro-indole structure exemplifies this trend. mdpi.commdpi.com

Furthermore, the broad biological potential of indole derivatives means that compounds like this compound and its relatives are being screened against diverse panels of biological targets, including those for infectious diseases and inflammatory conditions, opening the door to discovering completely new therapeutic uses. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.